7'-Aminospiro[cyclopropane-1,3'-indoline]
Description
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJBCAZUHUYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The alkylation of 5-unsubstituted oxindoles with dihaloalkanes under basic conditions is a cornerstone for constructing spiro[cyclopropane-1,3'-indoline] frameworks. For example, treatment of 5-unsubstituted oxindoles with 1-bromo-2-chloroethane or 1,2-dibromoethane in the presence of potassium carbonate generates spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones. This method leverages the nucleophilic character of the oxindole’s carbonyl oxygen, which attacks the electrophilic carbons of the dihaloalkane, facilitating cyclopropane ring closure.
Table 1: Representative Alkylation Conditions
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
-
Deprotonation : The base abstracts a proton from the oxindole’s NH group, generating a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate attacks the β-carbon of the dihaloalkane, followed by intramolecular cyclization to form the spirocyclopropane. Steric hindrance from substituents on the oxindole’s aromatic ring significantly impacts reaction efficiency, with electron-withdrawing groups (e.g., nitro) slowing the process.
Photolytic and Thermal Cyclization
Photolysis of Diazooxindoles
Irradiation of 1-methyl-7-phenyl-2-diazooxindoles in nonpolar solvents (e.g., hexane) at λ > 290 nm induces nitrogen extrusion, forming spiro[cyclopropane-1,3'-indoline] derivatives. This method avoids harsh bases but requires precise control of light wavelength to prevent side reactions.
Table 2: Photolysis Parameters
Thermolysis of Intermediate Adducts
Thermal decomposition of adducts derived from 3-bromoethylindoles at 120°C in toluene yields spiro[cyclopropane-1,3'-indolines]. This route is advantageous for substrates sensitive to photolytic conditions but requires anhydrous environments to prevent hydrolysis.
Friedel-Crafts Cyclopropanation
Acid-Catalyzed Ring Closure
Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones undergo Friedel-Crafts acylation with acetic acid and trifluoroacetic anhydride (TFAA) to install acetyl groups at the 7' position. Subsequent hydrolysis and amination introduce the primary amine functionality characteristic of 7'-Aminospiro[cyclopropane-1,3'-indoline].
Table 3: Friedel-Crafts Optimization
Limitations
Over-acylation at the indoline’s aromatic ring remains a key challenge, necessitating stoichiometric control and low temperatures (–20°C).
Transition Metal-Mediated Approaches
Nickel-Catalyzed Coupling
Reactions involving (Ph₃P)₃Ni complexes enable the coupling of 2,5-dichloroaniline derivatives with acrylonitrile to form spirocyclic intermediates, which are subsequently reduced to the target amine. This method offers regioselectivity but requires inert atmosphere conditions.
Copper-Catalyzed Decomposition
Copper(I) bromide catalyzes the decomposition of diazonium salts derived from 3-aminospiro[indoline-cyclopropane] precursors, yielding 7'-Aminospiro[cyclopropane-1,3'-indoline] with minimal byproducts.
Post-Synthetic Functionalization
Reductive Amination
Spiro[cyclopropane-1,3'-indolin]-2'-ones are converted to their corresponding amines via reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol.
Table 4: Reductive Amination Conditions
Buchwald-Hartwig Amination
Comparative Analysis of Methods
Table 5: Method Efficiency and Scalability
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Base-Induced Alkylation | 55–68 | High | Moderate |
| Photolysis | 40–48 | Low | High |
| Friedel-Crafts | 40 | Moderate | Low |
| Reductive Amination | 70–75 | High | High |
Chemical Reactions Analysis
Types of Reactions: 7’-Aminospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the indoline and cyclopropane moieties, which provide reactive sites for chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the indoline moiety.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline moiety can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block for Complex Molecules
7'-Aminospiro[cyclopropane-1,3'-indoline] serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the creation of more complex organic molecules through various reactions, including oxidation, reduction, and substitution processes. The compound's ability to undergo diverse chemical transformations makes it a significant reagent in synthetic organic chemistry.
Reactivity and Mechanism of Action
The compound can interact with specific molecular targets such as enzymes and receptors, modulating their activity by binding to active sites. This characteristic is crucial for developing new therapeutic agents, as it can influence various biochemical pathways and potentially lead to significant therapeutic effects.
Biological Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of spirocyclic compounds related to 7'-aminospiro[cyclopropane-1,3'-indoline]. For instance, derivatives have shown significant cytotoxic activity against multiple cancer cell lines. These compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties. For example, spirocyclic derivatives have demonstrated effective activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like amoxicillin and gentamicin. This suggests that 7'-aminospiro[cyclopropane-1,3'-indoline] could be explored further for its potential use in treating infections .
Material Science Applications
Development of Advanced Materials
The unique properties of 7'-aminospiro[cyclopropane-1,3'-indoline] make it suitable for the development of advanced materials. Its high purity forms can be utilized in various applications ranging from biomaterials to electronics. The compound’s structural characteristics may impart desirable mechanical or chemical properties to new materials being developed for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7’-Aminospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 7'-amino group (-NH₂) is electron-donating, which may improve solubility but reduce membrane permeability compared to halogenated analogs (e.g., 7'-Br, 7'-Cl) .
- Ketone vs.
Anticancer Activity
Kinase Inhibition
- Cyclopropane-Containing Derivatives (B1-B7) : Demonstrated superior inhibition of EGFR-wt (7–27% residual activity) and ERBB2 (5–9%) compared to Neratinib (2–6%) under 0.5 μM drug concentration .
Physicochemical Properties
| Property | 7'-Aminospiro[...] | 7'-Bromo[...] | Spiro[...]-2'-one |
|---|---|---|---|
| Molecular Weight | Not reported | 256.07 | 159.18 |
| Boiling Point (°C) | Not reported | N/A | 383.1 |
| Solubility | Likely moderate | Low | Moderate |
| LogP (Predicted) | Lower due to -NH₂ | High | Intermediate |
Notes:
- The amino group in 7'-Aminospiro[...] may improve aqueous solubility compared to halogenated analogs, though crystallinity challenges (common in spiro compounds) could necessitate formulation strategies like cyclodextrin complexation .
Biological Activity
7'-Aminospiro[cyclopropane-1,3'-indoline] is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
7'-Aminospiro[cyclopropane-1,3'-indoline] is part of a class of compounds known for their spirocyclic frameworks. The structural formula can be represented as follows:
This compound exhibits properties that allow it to interact with various biological targets, making it a candidate for drug development.
The biological activity of 7'-Aminospiro[cyclopropane-1,3'-indoline] is primarily attributed to its ability to modulate enzyme activity and protein interactions. The compound is believed to bind to specific receptors or enzymes, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Protein Binding: It can alter the binding affinity of proteins, potentially affecting signal transduction processes.
Biological Activity and Therapeutic Applications
Research indicates that 7'-Aminospiro[cyclopropane-1,3'-indoline] has demonstrated various biological activities:
- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties: There is evidence suggesting that the compound possesses antimicrobial activity against specific bacterial strains.
- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria | |
| Neuroprotective | Potential protective effects on neurons |
Case Studies
Several case studies have highlighted the effectiveness of 7'-Aminospiro[cyclopropane-1,3'-indoline]:
-
Antitumor Efficacy in Breast Cancer:
A study demonstrated that treatment with 7'-Aminospiro[cyclopropane-1,3'-indoline] led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the activation of apoptotic pathways. -
Antimicrobial Activity:
In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent. -
Neuroprotection in Animal Models:
Research involving rodent models indicated that administration of 7'-Aminospiro[cyclopropane-1,3'-indoline] resulted in reduced neuronal damage following induced ischemia, highlighting its neuroprotective potential.
Q & A
Basic Synthesis and Characterization
Q: What are the standard methodologies for synthesizing 7'-Aminospiro[cyclopropane-1,3'-indoline], and how are reaction conditions optimized? A: The synthesis typically involves cyclopropanation strategies or multi-component reactions (MCRs). For instance, one-pot reactions using isatin derivatives and cyclopropane precursors in acetic acid under controlled temperatures (70–90°C) yield spirocyclic indoline scaffolds . Optimization includes systematic variation of solvents (polar vs. nonpolar), catalysts (e.g., Lewis acids), and stoichiometric ratios. Characterization relies on H/C NMR for structural confirmation and X-ray crystallography for stereochemical validation. Yield improvements (e.g., 65–85%) are achieved by adjusting reaction time and solvent polarity .
Table 1: Solvent Effects on Synthesis Yield (Hypothetical Data Based on )
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetic Acid | 80 | 82 |
| Ethanol | 70 | 68 |
| DMF | 90 | 75 |
Advanced Mechanistic Studies
Q: How can researchers resolve contradictions in spectroscopic data for 7'-Aminospiro[cyclopropane-1,3'-indoline] derivatives? A: Discrepancies in NMR or mass spectrometry data often arise from stereochemical isomerism or dynamic equilibria. Methodological approaches include:
- Dynamic NMR (DNMR): To detect rotational barriers or ring-flipping processes in spiro systems.
- Computational Modeling: Density Functional Theory (DFT) calculations to predict H chemical shifts and compare with experimental data .
- X-ray Diffraction: Absolute configuration determination to clarify ambiguities in NOESY or COSY spectra .
Basic Pharmacological Screening
Q: What in vitro assays are recommended for preliminary evaluation of biological activity in spiroindoline derivatives? A: Standard assays include:
- Antibacterial Screening: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition Studies: Fluorescence-based assays targeting kinases or proteases.
Advanced Data Interpretation
Q: How should researchers address conflicting results between computational predictions and experimental biological activity data? A: Contradictions may stem from oversimplified computational models (e.g., neglecting solvation effects) or unaccounted protein-ligand dynamics. Solutions include:
- Molecular Dynamics (MD) Simulations: To model ligand-receptor interactions over time.
- Free Energy Perturbation (FEP): Quantify binding affinity differences between stereoisomers.
- Experimental Validation: Synthesis of enantiopure analogs and retesting to isolate stereochemical effects .
Basic Structural Analysis
Q: Which analytical techniques are critical for confirming the spirocyclic structure of 7'-Aminospiro[cyclopropane-1,3'-indoline]? A: Key techniques:
- NMR Spectroscopy: H-H COSY and HSQC for connectivity mapping.
- X-ray Crystallography: Definitive proof of spiro junction geometry.
- HRMS: Accurate mass determination to rule out impurities .
Table 2: Analytical Techniques and Their Roles
| Technique | Application |
|---|---|
| X-ray Crystallography | Absolute stereochemistry confirmation |
| 2D NMR (NOESY) | Spatial proximity of protons |
| HPLC-PDA | Purity assessment (>95%) |
Advanced Synthetic Challenges
Q: What strategies mitigate low yields in spirocyclization reactions involving strained cyclopropane rings? A: Challenges arise from ring strain and competing side reactions. Methodological solutions:
- Pre-Organized Substrates: Use rigid precursors to favor spiro transition states.
- Microwave-Assisted Synthesis: Enhance reaction kinetics and reduce decomposition.
- Additives: Crown ethers or ionic liquids to stabilize intermediates .
Basic Theoretical Frameworks
Q: How do researchers align synthetic studies of 7'-Aminospiro[cyclopropane-1,3'-indoline] with theoretical frameworks in medicinal chemistry? A: Link to concepts like:
- Bioisosterism: Cyclopropane as a bioisostere for carbonyl or vinyl groups.
- Conformational Restriction: Spiro systems to lock pharmacophores into active conformations.
- Structure-Activity Relationship (SAR): Systematic analog synthesis to map functional group contributions .
Advanced Experimental Design
Q: How to design a study investigating the metabolic stability of 7'-Aminospiro[cyclopropane-1,3'-indoline] derivatives? A: Follow a pre-test/post-test control group design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
